5-(3-(Hydroxymethyl)phenyl)nicotinonitrile
Description
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile is a pyridine derivative featuring a nitrile group at the 3-position of the pyridine ring and a hydroxymethyl-substituted phenyl group at the 5-position. The hydroxymethyl group (-CH2OH) introduces polarity and hydrogen-bonding capacity, which may influence solubility, metabolic stability, and biological interactions.
Properties
CAS No. |
328125-42-4 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-11-5-13(8-15-7-11)12-3-1-2-10(4-12)9-16/h1-5,7-8,16H,9H2 |
InChI Key |
JYNZDYKMYCJSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: 5-(3-(Carboxy)phenyl)nicotinonitrile.
Reduction: 5-(3-(Hydroxymethyl)phenyl)nicotinamide.
Substitution: 5-(3-(Nitro)phenyl)nicotinonitrile.
Scientific Research Applications
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting its potential in disrupting key cellular processes .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 5-(Hydroxymethyl)nicotinonitrile (CAS: 135124-71-9) Structure: Hydroxymethyl group directly attached to the pyridine ring (position 5) . Molecular Formula: C7H6N2O vs. C12H10N2O for the target compound. Key Differences: The absence of a phenyl spacer in this isomer reduces steric bulk and alters electronic effects. The direct attachment of -CH2OH to pyridine may enhance intramolecular hydrogen bonding, affecting reactivity and solubility .
- 5-(5-Chloro-2-fluorophenyl)nicotinonitrile (CAS: 1346692-12-3) Structure: Halogenated phenyl group (Cl and F) at the 5-position of pyridine .
Functional Group Variations
- 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile (CAS: 303146-65-8) Structure: Acetyl and methyl groups on the pyridine ring with a chlorophenylsulfanyl substituent . Key Differences: The acetyl group (-COCH3) introduces metabolic susceptibility (e.g., hydrolysis), while the sulfanyl linkage (-S-) may improve binding to metal-containing enzymes. The hydroxymethyl group in the target compound offers contrasting polarity and metabolic pathways .
- 4,6-Dimethyl-2-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile (11c) Structure: Complex glycosyl-sulfanyl substituent with multiple hydroxyl groups . Key Differences: The sugar moiety enhances water solubility and antiviral activity (e.g., against TMV), whereas the hydroxymethylphenyl group in the target compound may prioritize different biological targets .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C12H10N2O
- Molecular Weight : 198.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structure allows for binding to these targets, potentially inhibiting their activity and leading to various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The anticancer activity of this compound has also been investigated, with promising results observed in various cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 30 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively triggers programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and nitrile groups can significantly influence the biological activity of this compound. For instance, variations in substituents on the phenyl ring have been shown to enhance or diminish antibacterial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
